Predicted Lipophilicity Advantage Over the Non-Fluorinated Benzyl Analog
The target compound exhibits a higher predicted lipophilicity (ACD/LogP = 2.74) compared to its non-fluorinated benzyl analog, N-benzyl-N'-(2,4-difluorophenyl)ethanediamide (estimated ACD/LogP ≈ 2.2), due to the addition of the 4-fluoro substituent on the benzyl ring . This increased logP can translate to improved membrane permeability, a critical parameter for intracellular target engagement [1]. The difference is a result of the electron-withdrawing nature of fluorine, which reduces the hydrogen-bond donating capacity of the amide NH and increases overall molecular hydrophobicity.
| Evidence Dimension | ACD/LogP (Predicted Lipophilicity) |
|---|---|
| Target Compound Data | 2.74 |
| Comparator Or Baseline | N-benzyl-N'-(2,4-difluorophenyl)ethanediamide: ~2.2 (estimated) |
| Quantified Difference | +0.5 logP units (approximate) |
| Conditions | ACD/Labs Percepta Platform prediction, pH 7.4 |
Why This Matters
A 0.5 logP unit increase can significantly improve passive membrane permeability, a key parameter for any program targeting intracellular enzymes, making the 4-fluorobenzyl analog a more favorable starting point for lead optimization.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
